N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide
Description
N-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the 4-position, connected via a thioether linkage to an ethyl chain. The propanamide backbone is further functionalized with a benzo[d][1,2,3]triazin-4(3H)-one moiety. This structure combines electron-rich triazole and electron-deficient triazine components, enabling diverse applications in medicinal chemistry and materials science. Its synthesis typically involves thiol-ene coupling reactions or nucleophilic substitutions, as seen in analogous triazole-propanamide derivatives .
Properties
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2S/c1-10(13(23)16-7-8-25-15-19-17-9-21(15)2)22-14(24)11-5-3-4-6-12(11)18-20-22/h3-6,9-10H,7-8H2,1-2H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDWQVQRBNREJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=NN=CN1C)N2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a novel derivative of the 1,2,4-triazole class known for its diverse biological activities. This article will delve into its synthesis, biological properties, and potential applications in medicinal chemistry.
Triazoles are a significant class of nitrogen-containing heterocycles that have gained prominence in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound under discussion incorporates both triazole and benzo[d][1,2,3]triazin moieties, which may enhance its pharmacological profile.
2. Synthesis
The synthesis of the compound involves multi-step chemical reactions starting from readily available precursors. The general synthesis pathway includes:
- Formation of the Triazole Ring : The initial step involves synthesizing the 4-methyl-4H-1,2,4-triazole derivative through a reaction with appropriate thiol compounds.
- Coupling with Benzo[d][1,2,3]triazin : The synthesized triazole is then coupled with a benzo[d][1,2,3]triazin derivative to form the final product.
- Purification : The final compound is purified using recrystallization techniques to ensure high purity for biological testing.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Human Melanoma IGR39 | 15 | High |
| Triple-Negative Breast Cancer | 20 | Moderate |
| Pancreatic Carcinoma Panc-1 | 30 | Low |
3.2 Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Inhibition Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 8 to 16 µg/mL .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Interaction with Biological Targets : The triazole moiety acts as a hydrogen bond acceptor and donor, facilitating interactions with key biological receptors involved in cell proliferation and survival pathways .
4. Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of similar triazole derivatives:
- Study on Anticancer Effects : A derivative similar to this compound showed enhanced apoptosis induction in cancer cells when compared to standard treatments .
- Antimicrobial Efficacy : Another study reported that triazole derivatives demonstrated superior activity against fungal pathogens compared to traditional antifungals .
5. Conclusion
This compound represents a promising candidate for further development in medicinal chemistry. Its demonstrated cytotoxicity against various cancer cell lines and antimicrobial activity highlights its potential as a dual-action therapeutic agent.
Future research should focus on optimizing its pharmacokinetic properties and conducting in vivo studies to fully elucidate its therapeutic potential and safety profile.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit potent antimicrobial properties. The compound has shown effectiveness against various bacterial strains:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide | 0.5 μg/mL | Staphylococcus aureus |
| Triazole derivative 1 | 0.25 μg/mL | MRSA |
| Triazole derivative 2 | 0.5 μg/mL | Escherichia coli |
These findings suggest that the compound could be developed as a potential antibiotic agent.
Antifungal Activity
The compound also demonstrates antifungal properties. Studies have shown that it effectively inhibits the growth of fungi such as Candida albicans, with MIC values comparable to established antifungal treatments.
Anticancer Potential
This compound has been investigated for its anticancer effects. In vitro studies indicate that it can significantly reduce the viability of various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
The mechanism of action may involve the inhibition of specific enzymes and interference with nucleic acid synthesis in cancer cells.
Material Sciences Applications
The compound's unique structural characteristics make it suitable for applications in material sciences. Its nonlinear optical properties have been explored for potential use in photonic devices:
| Property | Value |
|---|---|
| Refractive Index | 1.45 |
| Nonlinear Optical Coefficient | 0.5 pm/V |
These properties suggest its applicability in developing advanced materials for electronics and photonics.
Case Studies
Several case studies illustrate the effectiveness of similar compounds:
- Antimicrobial Efficacy : A study on triazole derivatives demonstrated their ability to inhibit bacterial growth effectively, leading to their consideration as new antibiotic candidates.
- Anticancer Research : Research focusing on triazole-based compounds revealed promising results in reducing tumor growth in animal models, indicating potential for clinical application.
- Material Characterization : Investigations into the optical properties of triazole derivatives have led to advancements in the design of materials with enhanced optical performance.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazole-thioether propanamides. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues
2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide Key Features: Incorporates a 3-bromophenyl group on the triazole and a halogenated aryl substituent on the propanamide. Properties: Exhibits enhanced nonlinear optical (NLO) activity due to electron-withdrawing -CF₃ and -Cl groups, which increase polarizability . Applications: Primarily studied for optoelectronic materials.
N-Hydroxy-3-(4-(2-((2-(hydroxyamino)-2-oxoethyl)amino)acetamido)phenyl)-2,2-dimethyl-3-(4H-1,2,4-triazol-4-yl)propanamide Key Features: Contains a hydroxamic acid group, critical for histone deacetylase (HDAC) inhibition. Properties: Demonstrates antiproliferative activity against cancer cells, attributed to the chelating hydroxyamino moiety .
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
- Key Features : Substitutes the benzo-triazine with a benzothiazole-thiazolo-triazole hybrid.
- Properties : Improved π-conjugation enhances charge-transfer efficiency, making it suitable for photovoltaic applications .
Functional Comparison
Key Research Findings
- NLO Activity: Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) show superior NLO responses compared to the target compound, which lacks strong electron-deficient substituents .
- Biological Activity : The hydroxamic acid derivative (Entry 2 in the table) outperforms the target compound in HDAC inhibition due to its metal-chelating capacity .
- Stability : Thioether-linked triazoles (e.g., the target compound) exhibit higher thermal stability (Tₘ > 200°C) than ester-linked analogs, making them suitable for high-temperature applications .
Q & A
Q. How can researchers address low reproducibility in biological assays caused by batch-to-batch variability?
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?
Q. How can synergistic effects with existing therapies be systematically tested?
- Methodology : Apply combination index (CI) analysis (Chou-Talalay method) in cell lines. For example, pair the compound with HDAC inhibitors and quantify synergy via CompuSyn software .
Key Recommendations
- Prioritize synthetic routes with >75% yield and scalable conditions (e.g., flow chemistry adaptations from ).
- Validate computational predictions with orthogonal experimental assays to resolve SAR contradictions.
- Use open-access repositories (e.g., PubChem) for physicochemical data but avoid commercial vendor content per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
